molecular formula C17H24N2O4 B1399180 3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid CAS No. 1361114-82-0

3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid

Cat. No. B1399180
M. Wt: 320.4 g/mol
InChI Key: UVYRREJXGKUNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid is a compound that can be used for pharmaceutical testing . It is also related to the class of compounds known as pyridinecarboxylic acids and derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Divergent Synthesis : Rossi et al. (2007) describe a divergent synthesis pathway that uses 1-tert-butoxycarbonyl derivatives, leading to the formation of various compounds, including pyrrolidin-1-yl derivatives. This showcases the versatility of the tert-butoxycarbonyl group in chemical synthesis (Rossi et al., 2007).

  • Enantioselective Synthesis : Pajouhesh et al. (2000) highlight the enantioselective synthesis of neuroexcitant analogues using tert-butoxycarbonyl-protected glycine derivatives, indicating its utility in creating stereochemically pure compounds (Pajouhesh et al., 2000).

  • Antimicrobial Applications : Pund et al. (2020) synthesized a series of compounds from tert-butoxycarbonyl amino propanoic acid, showing strong antimicrobial activities against various microorganisms (Pund et al., 2020).

Applications in Drug Development and Research

  • Integrin Inhibitor Synthesis : Procopiou et al. (2018) utilized a tert-butoxycarbonyl protected pyrrolidin-1-yl derivative in the synthesis of an αvβ6 integrin inhibitor, highlighting its relevance in developing therapeutics for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Dye Sensitized Solar Cells : Bagheri et al. (2015) discuss the use of pyridine derivatives, like tert-butoxycarbonyl protected compounds, in improving the efficiency of dye-sensitized solar cells, indicating its potential in energy research (Bagheri et al., 2015).

  • Organometallic Analogues : Patra et al. (2012) describe the synthesis of carboxylic acid derivatives containing tert-butoxycarbonyl groups for creating organometallic analogues, showing its application in developing new molecular structures (Patra et al., 2012).

Additional Applications and Synthesis Pathways

  • Pyrrolidine Synthesis : Gilchrist et al. (1997) detailed the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole, using tert-butoxycarbonyl as a key substituent, demonstrating its role in complex organic synthesis (Gilchrist et al., 1997).

  • Bifunctional Ligand Synthesis : Řezanka et al. (2008) synthesized a cyclen-based ligand using a tert-butoxycarbonyl group, highlighting its utility in creating bifunctional ligands for medical and biochemical research (Řezanka et al., 2008).

  • 5-Lipoxygenase-Activating Protein Inhibitors : Hutchinson et al. (2009) developed selective inhibitors using a tert-butoxycarbonyl protected compound, indicating its role in the development of anti-inflammatory drugs (Hutchinson et al., 2009).

  • Hybrid Anticonvulsants Synthesis : Kamiński et al. (2016) synthesized hybrid anticonvulsants combining tert-butoxycarbonyl protected pyrrolidine derivatives, demonstrating its application in creating new therapeutic agents (Kamiński et al., 2016).

  • Glucokinase Activator Synthesis : Fujieda et al. (2019) investigated a synthetic method for a novel glucokinase activator using a tert-butoxycarbonyl protected pyrrolidine derivative as a key intermediate, showing its significance in diabetes treatment research (Fujieda et al., 2019).

  • Chiral Tridentate Ligand Synthesis : Muller et al. (2003) synthesized a chiral tridentate ligand using tert-butoxycarbonyl alanine methyl ester, indicating its use in creating complex molecular structures (Muller et al., 2003).

  • Coordination Chemistry of Pyridines : Halcrow (2005) reviews the synthesis and complex chemistry of pyridine derivatives, including those with tert-butoxycarbonyl groups, underlining its role in the development of luminescent compounds for sensing and iron complexes (Halcrow, 2005).

  • Aldehyde Protection in Solid Phase Synthesis : Groth and Meldal (2001) explore the synthesis of tert-butoxycarbonyl protected aldehyde building blocks for combinatorial solid phase synthesis, highlighting its use in the creation of novel peptide isosteres (Groth & Meldal, 2001).

  • Biological Activity of Folate Analogs : Rosowsky et al. (1994) synthesized 5-deaza-7-desmethylene analogues of tetrahydrofolic acid using tert-butoxycarbonyl protected compounds, demonstrating its application in cancer research and enzyme inhibition (Rosowsky et al., 1994).

  • FLAP Inhibitor for Topical Administration : Stock et al. (2010) developed a potent FLAP inhibitor suitable for topical application in treating skin disorders, using a tert-butoxycarbonyl protected compound, indicating its potential in dermatological treatments (Stock et al., 2010).

  • Crystal Structure of Pyrrolidine Derivatives : Yuan et al. (2010) investigated the crystal structure of a tert-butoxycarbonyl pyrrolidine derivative, providing insights into the molecular conformation and interactions of such compounds (Yuan et al., 2010).

properties

IUPAC Name

3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-5-8-14(19)13-7-4-6-12(18-13)9-10-15(20)21/h4,6-7,14H,5,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYRREJXGKUNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid
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3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid
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3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid
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3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid

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